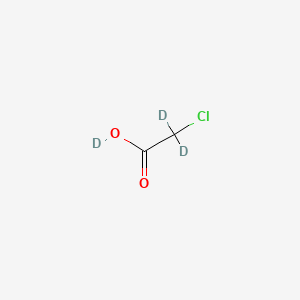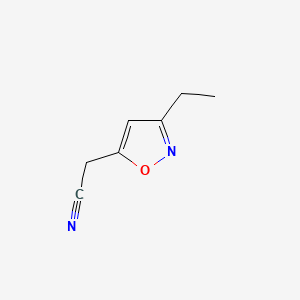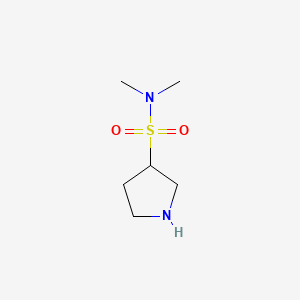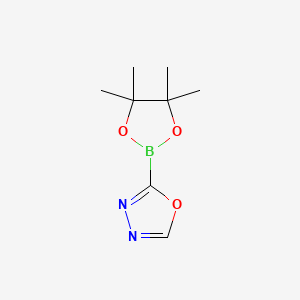
Chloroacetic acid-d3
Overview
Description
It is a colorless, hygroscopic crystalline solid with the molecular formula ClCD2CO2D and a molecular weight of 97.52 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for precise tracking and analysis in various chemical and biological processes.
Mechanism of Action
Target of Action
Chloroacetic acid-d3, also known as Trideuteriochloroacetic acid , is a deuterated derivative of chloroacetic acidIt’s known that chlorinated acetic acids, such as dichloroacetic acid, inhibit the enzyme pyruvate dehydrogenase kinase . This suggests that this compound might interact with similar targets.
Mode of Action
Based on the known interactions of chlorinated acetic acids, it’s plausible that this compound interacts with its targets mainly via van der waals forces and hydrogen bonds . These interactions could lead to changes in the structure and function of the target proteins, potentially affecting their activity.
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight of 9752 and its solubility, could influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the known effects of chlorinated acetic acids, it’s plausible that this compound could affect cellular redox balance and energy metabolism, given its potential interaction with pyruvate dehydrogenase .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s melting point is 60-63 °C (lit.) and its boiling point is 189 °C (lit.) , which could influence its stability and action under different environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Chloroacetic Acid-d3 are not fully understood due to limited research. It is known that Chloroacetic Acid, a related compound, can interact with various enzymes and proteins. For instance, Chloroacetic Acid is converted to chloroacetyl chloride, a precursor to adrenaline (epinephrine)
Cellular Effects
Related compounds such as Dichloroacetic Acid and Trichloroacetic Acid, major metabolites of Trichloroethylene, have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not well-understood due to limited research. Chloroacetic Acid, a related compound, is known to undergo various reactions. For example, it reacts with chloroacetyl chloride to form bis(chloroacetic)anhydride
Temporal Effects in Laboratory Settings
A study on related compounds, mono-, di-, and trichloroacetic acids, showed that they were degraded by the conventional Fenton AOP system
Dosage Effects in Animal Models
Chloroacetic Acid, a related compound, has shown toxicity in animal models
Metabolic Pathways
Chloroacetic Acid, a related compound, is known to be involved in various metabolic pathways
Subcellular Localization
The subcellular localization of messenger RNAs (mRNAs) is a prevalent mechanism used in a variety of cell types in animal development
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetic acid-d3 can be synthesized through the deuteration of chloroacetic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of chloroacetic acid with deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of acetic acid followed by deuteration. The chlorination process is carried out using chlorine gas in the presence of a catalyst, such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The resulting chloroacetic acid is then subjected to deuteration using deuterium oxide .
Chemical Reactions Analysis
Types of Reactions
Chloroacetic acid-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of glycolic acid, amino acids, or thioglycolic acid.
Esterification: Reaction with alcohols to form esters such as methyl chloroacetate or ethyl chloroacetate.
Formation of Anhydrides: Reaction with acetic anhydride or chloroacetyl chloride to form mixed anhydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or ammonia.
Esterification: Conducted in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Formation of Anhydrides: Requires reagents like phosphorus pentoxide (P2O5) or acetic anhydride.
Major Products
Glycolic Acid: Formed by hydrolysis of this compound in basic conditions.
Thioglycolic Acid: Produced by reaction with sodium hydrogensulfide.
Methyl Chloroacetate: Resulting from esterification with methanol.
Scientific Research Applications
Chloroacetic acid-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Comparison with Similar Compounds
Chloroacetic acid-d3 is compared with other deuterated and non-deuterated chloroacetic acids:
Dichloroacetic Acid: Contains two chlorine atoms and is used in similar applications but has different reactivity and properties.
Trichloroacetic Acid: Contains three chlorine atoms and is more reactive, often used in protein precipitation and other biochemical applications.
Fluoroacetic Acid: Contains a fluorine atom instead of chlorine, used in different contexts due to its distinct chemical properties.
Similar Compounds
- Dichloroacetic Acid
- Trichloroacetic Acid
- Fluoroacetic Acid
- Bromoacetic Acid
- Iodoacetic Acid
- Acetic Acid
- 2-Chloropropionic Acid
- 3-Chloropropanoic Acid
- 2,2-Dichloropropionic Acid
- Sodium Chloroacetate
Properties
IUPAC Name |
deuterio 2-chloro-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-RIAYTAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729151 | |
| Record name | Chloro(~2~H_3_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-85-6 | |
| Record name | Chloro(~2~H_3_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1796-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)







